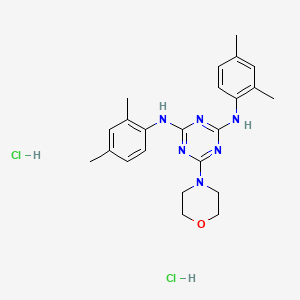

![molecular formula C20H20N2O3 B2420164 2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-78-9](/img/structure/B2420164.png)

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis of Benzoxazino- and Naphthoxazinoquinoline Derivatives : Research focused on synthesizing quinoline derivatives for potential antitumor activity. Compounds with modifications in the quinoline structure were created to explore their efficacy as antitumor agents (Nasr, Abbasi, & Nabih, 1974).

Antibacterial Activity of Piperazinyl Quinolones : A study synthesized and evaluated the in-vitro antibacterial activity of new N-substituted piperazinyl quinolones. The compounds showed varying degrees of antibacterial efficacy, highlighting the role of structural changes in their biological activity (Foroumadi, Emami, Haghighat, & Moshafi, 1999).

Antimicrobial Activity of Quinoxaline Derivatives : Another research aimed to synthesize quinoxaline derivatives with an amide moiety to investigate their antimicrobial activity. The study found remarkable activity against specific Candida strains, showcasing the antimicrobial potential of these compounds (Abu Mohsen et al., 2014).

Structural and Computational Features

- Highly Polar Quinolin-2(1H)-ylidene Derivatives : This research explored the structural and computational features of quinolin-2(1H)-ylidene derivatives, investigating their equilibrium preference for different tautomeric structures. The study provides insights into the chemical behavior and properties of these compounds (Nesterov et al., 2013).

Chemical Reactions and Mechanisms

Reactions of Ethyl Benzoylacetate and Anisidines : Focused on the condensation reactions involving ethyl benzoylacetate and anisidines, leading to the formation of quinolone derivatives. The study highlighted the complex reaction pathways and potential by-products of these chemical processes (Venturella & Bellino, 1975).

Synthesis of Quinoxaline-2-carboxylate 1,4-dioxide Derivatives : Aimed at developing new compounds for antituberculosis activity, this study synthesized and evaluated quinoxaline derivatives. It emphasized the importance of substituents on the quinoxaline nucleus for antituberculosis activity, showcasing the potential of these compounds in treating tuberculosis (Jaso, Zarranz, Aldana, & Monge, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-7-8-14-12-15(19(23)22-17(14)11-13)9-10-21-20(24)16-5-3-4-6-18(16)25-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYQWUNWNXPPPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)

![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420102.png)

![ethyl 4-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2420103.png)